
Oxalic acid; piperidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid; piperidine-3-carbonitrile is a compound that combines oxalic acid and piperidine-3-carbonitrile Oxalic acid is a dicarboxylic acid with the formula C₂H₂O₄, known for its role in various chemical reactions and its presence in many plants Piperidine-3-carbonitrile is a nitrile derivative of piperidine, a six-membered heterocyclic amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid; piperidine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of piperidine-3-carbonitrile with oxalic acid under controlled conditions. The reaction typically takes place in a solvent such as methanol or ethanol, with the use of a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid; piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The nitrile group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of oxalic acid; piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-3-carbonitrile: A nitrile derivative of piperidine, similar in structure but without the oxalic acid component.
Oxalic acid: A simple dicarboxylic acid, lacking the piperidine-3-carbonitrile moiety.
Piperidine derivatives: Various piperidine derivatives with different functional groups, such as piperidine-4-carboxylic acid.
Uniqueness
Oxalic acid; piperidine-3-carbonitrile is unique due to the combination of oxalic acid and piperidine-3-carbonitrile, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H12N2O4 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
oxalic acid;piperidine-3-carbonitrile |
InChI |
InChI=1S/C6H10N2.C2H2O4/c7-4-6-2-1-3-8-5-6;3-1(4)2(5)6/h6,8H,1-3,5H2;(H,3,4)(H,5,6) |
Clé InChI |
HNNODRZDKBPKLS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C#N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


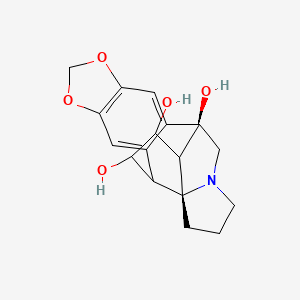
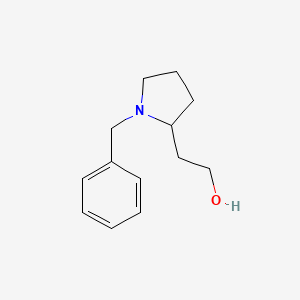

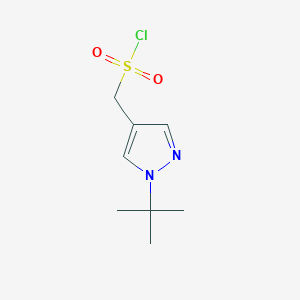
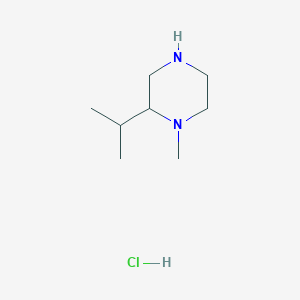
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)
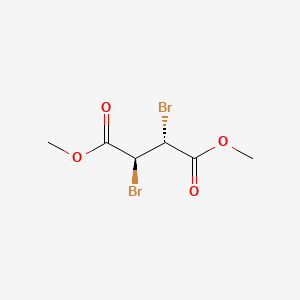
![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
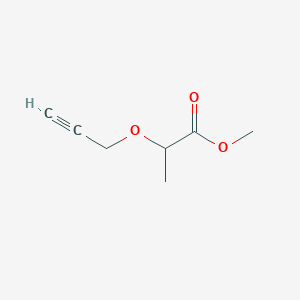
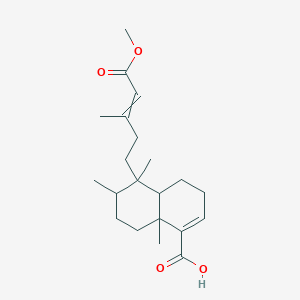
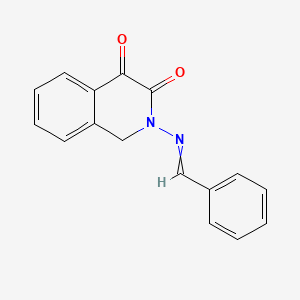
![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)
![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)

